molecular formula C7H17NO3 B1623371 3-[Bis(2-hydroxyethyl)amino]propan-1-ol CAS No. 4767-14-0

3-[Bis(2-hydroxyethyl)amino]propan-1-ol

Cat. No.: B1623371
CAS No.: 4767-14-0
M. Wt: 163.21 g/mol
InChI Key: BIHLHMHULOMJLI-UHFFFAOYSA-N
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Description

3-[Bis(2-hydroxyethyl)amino]propan-1-ol (CAS 4767-14-0) is a chemical compound with the molecular formula C7H17NO3 and a molecular weight of 163.22 g/mol . This organic building block is characterized by its high boiling point of approximately 331.8°C and a density of 1.134 g/cm³, properties that are relevant for its handling and application in various research settings . As a molecule containing multiple hydroxyl groups and a tertiary amine, it serves as a useful intermediate in organic synthesis and materials science research . The compound's structure suggests potential as a hydrophilic head group or a building block for more complex molecular architectures. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers can request a Material Safety Data Sheet (MSDS) for detailed handling and safety information. For more details or to inquire about pricing and availability, please contact us.

Properties

CAS No.

4767-14-0

Molecular Formula

C7H17NO3

Molecular Weight

163.21 g/mol

IUPAC Name

3-[bis(2-hydroxyethyl)amino]propan-1-ol

InChI

InChI=1S/C7H17NO3/c9-5-1-2-8(3-6-10)4-7-11/h9-11H,1-7H2

InChI Key

BIHLHMHULOMJLI-UHFFFAOYSA-N

SMILES

C(CN(CCO)CCO)CO

Canonical SMILES

C(CN(CCO)CCO)CO

Other CAS No.

4767-14-0

sequence

G

Origin of Product

United States

Scientific Research Applications

Chromatography Applications

3-[Bis(2-hydroxyethyl)amino]propan-1-ol is primarily utilized in chromatographic techniques, particularly in High-Performance Liquid Chromatography (HPLC). It can be effectively separated using a reverse-phase HPLC method, which involves the use of acetonitrile and water as mobile phases. This method is scalable and suitable for both analytical and preparative purposes, allowing for the isolation of impurities and the study of pharmacokinetics .

Case Study: HPLC Method Development
A study demonstrated the successful application of this compound in the separation process on Newcrom R1 HPLC columns, indicating its utility in pharmaceutical analysis where high purity is required .

Functionalization in Materials Science

The compound serves as a key reagent for functionalizing materials, particularly in the development of nanoporous silica structures. For instance, it has been used to create a fiber coating material for solid-phase microextraction (SPME), enhancing the specific surface area and morphology of the silica particles .

Application Example: Nanoporous Silica Functionalization
In one study, SBA-15 nanoporous silica was functionalized with 3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane to improve its performance in SPME applications. The resulting material exhibited a specific surface area of 790 m²/g, demonstrating significant potential for environmental and analytical chemistry applications .

Biochemical Reagent

As a biochemical reagent, this compound has shown promise in various biochemical assays due to its ability to interact with biological molecules. Its structural features allow it to function as a buffering agent or stabilizer in biochemical reactions.

Research Insight: Buffering Capacity
Research indicates that compounds like this compound can stabilize pH levels in biological systems, making them valuable in enzyme assays where pH fluctuations can affect enzyme activity .

Regulatory and Safety Considerations

While exploring the applications of this compound, it is crucial to address safety considerations. The compound is classified under several hazard codes indicating potential skin and eye irritation. Proper handling protocols should be followed to mitigate risks associated with exposure .

Comparison with Similar Compounds

3-[[4-[Bis(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-1-propanol (HC Violet 2)

  • CAS : 104226-19-9
  • Molecular Formula : C₁₃H₂₂N₄O₅
  • Molecular Weight : 299.32 g/mol
  • Key Differences: Incorporates a nitro group (-NO₂) and aromatic phenyl ring, enhancing its redox reactivity and UV absorption properties. Used as a synthetic dye (HC Violet 2) in cosmetics and hair colorants, unlike the target compound’s analytical applications .
  • LogP: Not reported, but the aromatic structure likely increases lipophilicity compared to the target compound.

3-Amino-3-(2,3-dimethylphenyl)propan-1-ol

  • CAS : 1201907-22-3
  • Molecular Formula: C₁₁H₁₇NO
  • Molecular Weight : 179.26 g/mol
  • Key Differences :
    • Features a 2,3-dimethylphenyl group , introducing aromaticity and steric bulk.
    • Contains a primary amine (-NH₂) instead of a tertiary amine, altering its reactivity in pharmaceutical synthesis .
  • LogP: Not reported, but the aromatic substituent suggests higher lipophilicity than the target compound.

1-[Bis(2-hydroxypropyl)amino]propan-1-ol

  • CAS: Not explicitly provided (see ).
  • Molecular Formula: Likely C₉H₂₁NO₃ (assuming hydroxypropyl substituents).
  • Key Differences: Replaces 2-hydroxyethyl groups with 2-hydroxypropyl groups, increasing alkyl chain length and steric hindrance. Used in surfactant formulations (e.g., triisopropanolamine lauryl sulfate) due to enhanced amphiphilicity .

3-Amino-2-benzylpropan-1-ol

  • CAS : 66102-69-0
  • Molecular Formula: C₁₀H₁₅NO
  • Molecular Weight : 165.23 g/mol
  • Key Differences :
    • Contains a benzyl group and primary amine , making it a candidate for chiral synthesis in pharmaceuticals.
    • Higher aromaticity likely reduces water solubility compared to the target compound .

3-[(2-Hydroxyethyl)amino]propanol

  • CAS : 19344-29-7
  • Molecular Formula: C₅H₁₃NO₂
  • Molecular Weight : 119.16 g/mol
  • Key Differences :
    • Simplest analog, with one hydroxyethyl group and a secondary amine .
    • Lower molecular weight and polarity compared to the target compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups Primary Applications
This compound 4767-14-0 C₇H₁₇NO₃ 163.22 -1.32 Tertiary amine, hydroxyethyl HPLC analysis
HC Violet 2 104226-19-9 C₁₃H₂₂N₄O₅ 299.32 N/R Nitro, phenyl, tertiary amine Synthetic dye
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol 1201907-22-3 C₁₁H₁₇NO 179.26 N/R Primary amine, dimethylphenyl Pharmaceutical intermediate
3-Amino-2-benzylpropan-1-ol 66102-69-0 C₁₀H₁₅NO 165.23 N/R Primary amine, benzyl Chiral synthesis
3-[(2-Hydroxyethyl)amino]propanol 19344-29-7 C₅H₁₃NO₂ 119.16 N/R Secondary amine, hydroxyethyl Not specified

N/R: Not reported in available evidence.

Key Research Findings

Polarity and Solubility: The target compound’s low LogP (-1.32) and hydroxyethyl groups make it exceptionally water-soluble, ideal for HPLC applications . In contrast, aromatic analogs (e.g., HC Violet 2, 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol) exhibit reduced solubility due to hydrophobic substituents .

Reactivity: The tertiary amine in the target compound is less nucleophilic than primary/secondary amines in analogs like 3-Amino-2-benzylpropan-1-ol, limiting its utility in covalent bond-forming reactions .

Industrial Applications : Hydroxyethyl/hydroxypropyl derivatives are preferred in surfactants (e.g., ), while nitro-aromatic derivatives (HC Violet 2) dominate in dyes .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the molecular structure of 3-[Bis(2-hydroxyethyl)amino]propan-1-ol in synthetic workflows?

  • Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve hydroxyl and amine proton signals, which are critical for verifying hydrogen bonding and stereochemistry. Infrared (IR) spectroscopy can confirm hydroxyl (-OH) and secondary amine (-NH-) functional groups via characteristic absorption bands (e.g., 3200–3600 cm⁻¹ for -OH). High-resolution mass spectrometry (HRMS) provides molecular weight validation. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography may be required if chiral centers are present .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

  • Methodology : Employ controlled stepwise alkylation of ammonia or primary amines with ethylene oxide derivatives under inert atmosphere (e.g., nitrogen) to prevent over-alkylation. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Adjust pH and temperature (e.g., 40–60°C) to favor selective nucleophilic attack on the carbonyl group. Post-synthesis, use liquid-liquid extraction with dichloromethane/water to isolate the product from unreacted ethylene glycol derivatives .

Q. What purification strategies are effective for isolating this compound from reaction mixtures containing polyhydroxy byproducts?

  • Methodology : Use column chromatography with silica gel and a gradient eluent system (e.g., ethyl acetate/methanol) to separate polar byproducts. Alternatively, fractional distillation under reduced pressure (80–100°C, 10–15 mmHg) can exploit differences in boiling points. Recrystallization from ethanol/water mixtures improves purity by removing residual ethylene glycol or unreacted amines .

Advanced Research Questions

Q. How do computational models explain the solvation behavior of this compound in aqueous and nonpolar solvents?

  • Methodology : Apply the Wilson or Non-Random Two-Liquid (NRTL) equations to model activity coefficients and predict phase equilibria. Molecular dynamics (MD) simulations can reveal hydrogen-bonding networks between hydroxyl/amine groups and solvent molecules. For example, in water, the compound forms strong hydrogen bonds with H₂O, while in toluene, hydrophobic interactions dominate. Validate models experimentally via vapor-liquid equilibrium (VLE) measurements .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHmix) for this compound in binary solvent systems?

  • Methodology : Re-evaluate calorimetric data using standardized protocols (e.g., isothermal titration calorimetry) to ensure consistency. Cross-validate results with density functional theory (DFT) calculations of solvation free energies. Investigate potential impurities (e.g., residual ethylene oxide derivatives) via GC-MS, as these can skew enthalpy measurements .

Q. How does this compound act as a ligand in transition-metal catalysis, and what mechanistic insights exist?

  • Methodology : Study coordination behavior using UV-Vis spectroscopy and cyclic voltammetry. For example, in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the hydroxyl and amine groups may stabilize metal centers via chelation, enhancing reaction rates. Compare catalytic efficiency with structurally similar ligands (e.g., BTTAA) to identify steric/electronic effects .

Q. What experimental approaches elucidate the biological activity of this compound in receptor-binding studies?

  • Methodology : Perform radioligand displacement assays (e.g., using tritiated antagonists) to assess affinity for adrenergic or serotonin receptors. Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses and interaction energies. Validate findings with in vitro functional assays (e.g., cAMP accumulation for G protein-coupled receptors) .

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